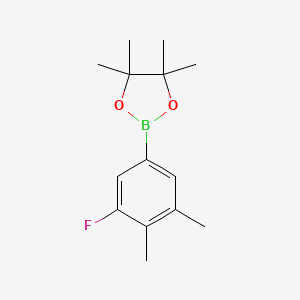

4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester typically involves the reaction of 4,5-dimethyl-3-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

General Information

4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester, also known as 4-fluoro-3,5-dimethylphenylboronic acid pinacol ester, is an organoboron compound with the molecular formula C14H20BFO2

and a molecular weight of 250.12 g/mol. It features a boronic acid functional group connected to a pinacol ester, enhancing its stability and reactivity in various chemical reactions.

IUPAC Name: 2-(3-fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI Code: 1S/C14H20BFO2/c1-9-7-11(8-12(16)10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3

InChI Key: AUWAOYUAJFXTTP-UHFFFAOYSA-N

Chemical Reactions

-

Suzuki-Miyaura Coupling:

-

This compound primarily participates in cross-coupling reactions, especially the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

-

The general mechanism includes the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the coupled product.

-

-

Protodeboronation:

Reaction with Grignard Reagents

Grignard reagents (aliphatic, aromatic, heteroaromatic, vinyl, or allylic) react with 1 equivalent of pinacolborane at ambient temperature in tetrahydrofuran (THF) to afford the corresponding pinacolboronates . The initially formed dialkoxy alkylborohydride intermediate quickly eliminates hydridomagnesium bromide (HMgBr) and affords the product boronic ester in very good yield .

R MgX+PinBH→R B pin +MgX H

Palladium-Catalyzed Reactions with Boronic Esters

The Suzuki–Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction . Investigations using palladium complexes with catechol 4-fluorophenylboronic esters have been conducted to understand the role of boronic esters in the transmetalation event . Studies have also explored the behavior of aliphatic, 5-membered ring containing pinacol boronic esters .

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1 Cross-Coupling Reactions

One of the primary applications of 4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester is in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds. The pinacol ester form is particularly advantageous due to its stability and ease of handling.

Table 1: Yield Data from Cross-Coupling Reactions

| Reaction Type | Aryl Halide | Boronic Ester | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | 4-Bromoaniline | This compound | 92 |

| Suzuki Coupling | 2-Chloropyridine | This compound | 87 |

| Negishi Coupling | 4-Iodotoluene | This compound | 90 |

The yields from these reactions indicate the efficacy of using this boronic ester in synthetic organic chemistry .

Medicinal Chemistry Applications

2.1 Drug Delivery Systems

Recent studies have highlighted the potential of modifying hyaluronic acid with phenylboronic acid derivatives to create reactive oxygen species (ROS)-responsive drug delivery systems. For instance, curcumin-loaded nanoparticles were developed using the pinacol ester derivative, which demonstrated enhanced cellular uptake and targeted release in inflammatory environments, such as periodontitis.

Case Study: Curcumin-Loaded Nanoparticles

- Modification: Hyaluronic acid was modified with phenylboronic acid pinacol ester.

- Drug Encapsulation: Curcumin was encapsulated within this system.

- Results: The nanoparticles exhibited rapid drug release in ROS-rich environments, significantly improving therapeutic efficacy against periodontitis .

Material Science Applications

3.1 Polymer Chemistry

The compound is also employed in polymer synthesis where it acts as a building block for creating functionalized polymers. These polymers can be tailored for specific applications in drug delivery or as sensors due to their responsive properties.

Table 2: Properties of Functionalized Polymers

| Polymer Type | Functional Group | Application Area |

|---|---|---|

| Poly(ethylene glycol) | Boronic Acid Functionalization | Drug Delivery Systems |

| Polystyrene | Fluorinated Side Chains | Sensors for Environmental Monitoring |

The incorporation of boronic esters into polymer frameworks enhances their functionality and responsiveness to environmental stimuli .

Analytical Chemistry Applications

4.1 Sensor Development

The unique properties of boronic acids allow for their use in developing chemical sensors that detect sugars and other biomolecules through reversible covalent bonding. The fluorine substituent on the aromatic ring enhances the electronic properties, making these sensors more sensitive.

Case Study: Glucose Sensors

Mecanismo De Acción

The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds via the formation of a palladium complex, which undergoes transmetalation and reductive elimination to form the final product .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluorophenylboronic acid pinacol ester

- 3-Fluoro-4-pyridineboronic acid pinacol ester

Uniqueness

4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester is unique due to the presence of both methyl and fluorine substituents on the aromatic ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Actividad Biológica

4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester is an organoboron compound characterized by its unique structure, which includes a boronic acid functional group and a pinacol ester. This compound is primarily known for its role in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is crucial in organic synthesis for forming carbon-carbon bonds. However, its biological activity has garnered interest due to its potential applications in drug design and as a bioactive agent.

- Molecular Formula : C12H15BFO2

- Molecular Weight : 250.12 g/mol

- Functional Groups : Boronic acid and pinacol ester

The biological activity of boronic acids, including this compound, is largely attributed to their ability to form reversible covalent bonds with diols. This property allows them to interact with various biological targets, such as enzymes and receptors involved in disease processes. For instance, boronic acids can inhibit proteasome activity by binding to the active site of proteasomal enzymes, which is significant in cancer therapy .

Comparative Analysis with Similar Compounds

The following table highlights some compounds structurally related to this compound along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminophenylboronic acid pinacol ester | C12H18BNO2 | Contains an amino group enhancing biological activity. |

| 4-Fluoro-2-methylphenylboronic acid pinacol ester | C13H16BFO2 | Different substitution affecting reactivity. |

| 3-Fluoro-4-(trifluoromethyl)phenylboronic acid | C13H10BClF3O2 | Trifluoromethyl group influencing electronic properties. |

| 4-Fluoro-3-methylphenylboronic acid pinacol ester | C12H17BFNO2 | Similar fluorine substitution but different methyl positioning. |

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has shown that boronic acids can modulate enzyme activities through reversible binding. For example, studies have demonstrated that certain boronates can inhibit serine proteases by binding to their active sites .

- Drug Development Applications : The synthesis of kinase inhibitors using boronic esters like this compound has been reported. These inhibitors are being explored for their potential in treating various cancers .

- Hydrogel Applications : Recent advancements have utilized boronate esters in the development of hydrogels for biomedical applications, showcasing their versatility beyond traditional organic synthesis .

Propiedades

IUPAC Name |

2-(3-fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO2/c1-9-7-11(8-12(16)10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWAOYUAJFXTTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.